tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16N2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate typically involves the reaction of 4-formyl-2-methoxypyridine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
Scientific Research Applications
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It can be used as a precursor in the synthesis of bioactive molecules, including pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing ones. The carbamate group can also interact with enzymes and other proteins, potentially affecting their activity and function .
Comparison with Similar Compounds
tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-allyl-4-methoxypyridin-2-yl)carbamate:
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate: The presence of a hydroxy group instead of a formyl group changes its chemical properties and reactivity.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: The bromine atom introduces different reactivity patterns, making it useful in different types of chemical reactions.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
tert-butyl N-(4-formyl-2-methoxypyridin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMRUMJMLVOJQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437263 |
Source
|
Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162709-22-0 |
Source
|
Record name | 1,1-Dimethylethyl N-(4-formyl-2-methoxy-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162709-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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